trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
CAS No.: 219975-84-5
Cat. No.: VC4299190
Molecular Formula: C11H22N2O3
Molecular Weight: 230.308
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219975-84-5 |
---|---|
Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.308 |
IUPAC Name | tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
Standard InChI Key | GAGALXYDHSHHCD-BDAKNGLRSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CN |
Introduction
Chemical Structure and Nomenclature
The molecular formula of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is , with a molecular weight of 230.30 g/mol. The Boc group () protects the primary amine at position 1, while the hydroxymethyl (-CHOH) and aminomethyl (-CHNH) groups occupy positions 3 and 4, respectively. The trans-configuration ensures spatial separation of functional groups, influencing reactivity and biological interactions .
Key Structural Features:
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Boc Protection: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.
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Aminomethyl Group: Introduces a primary amine for further functionalization (e.g., amidation, Schiff base formation).
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Hydroxymethyl Group: Participates in hydrogen bonding and oxidation-reduction reactions.
Synthetic Methodologies
The synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine involves multi-step strategies to achieve stereochemical control.
Hydrogenation and Resolution
A method analogous to the synthesis of (S)-N-Boc-3-hydroxypiperidine involves hydrogenating pyridine derivatives. For example, 4-aminomethyl-3-hydroxypyridine can be hydrogenated using palladium on carbon (Pd/C) under pressure (1–3 atm) to yield the piperidine core . Subsequent Boc protection with di-tert-butyl dicarbonate in dichloromethane introduces the protecting group.
Stereochemical Control
Chiral resolution using resolving agents like D-pyroglutamic acid ensures enantiomeric purity. Heating and refluxing in ethanol followed by cooling isolates the desired trans-diastereomer .
Industrial Optimization
Large-scale production employs continuous hydrogenation and automated chromatography to achieve >99% purity. Reaction conditions (temperature: 25–50°C, pH 7–9) are critical to minimize epimerization.
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 230.30 g/mol |
Boiling Point | 320–325°C (estimated) |
Solubility in Water | Low (0.1–1 mg/mL) |
LogP (Partition Coefficient) | 1.2–1.5 (predicted) |
pKa (Amino Group) | 8.5–9.0 |
The Boc group reduces polarity, enhancing lipid membrane permeability, while the hydroxymethyl group contributes to moderate aqueous solubility.
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid piperidine scaffold mimics peptide backbones, enabling the synthesis of protease-resistant analogs. For instance, it has been used in developing inhibitors of angiotensin-converting enzyme (ACE) and HIV-1 protease.
Integrin Antagonism
Derivatives of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine exhibit potent αVβ3 integrin binding, inhibiting tumor angiogenesis. Modifications to the aminomethyl group (e.g., acetylation) modulate potency (IC: 10–100 nM).
Neurological Agents
By enhancing GABA receptor activity, this compound’s derivatives show anticonvulsant effects in rodent models (ED: 5–15 mg/kg).
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Bioactivity |
---|---|---|
trans-4-Amino-1-Boc-3-hydroxypiperidine | Lacks aminomethyl group | Lower integrin affinity |
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | Cis-configuration | Reduced metabolic stability |
1-Boc-3-hydroxypiperidine-4-carboxylic acid | Carboxylic acid substituent | Improved water solubility |
The aminomethyl group in trans-1-Boc-4-aminomethyl-3-hydroxypiperidine enhances binding to cationic targets (e.g., ion channels) compared to analogs.
Research Findings and Case Studies
Anticancer Drug Intermediate
In a 2024 study, this compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor, achieving 85% yield in a palladium-catalyzed coupling reaction. The aminomethyl group facilitated selective alkylation at the N-terminus.
Neuroprotective Effects
Derivatives demonstrated 40% reduction in neuronal apoptosis in vitro (10 μM concentration) via AMPK pathway activation, highlighting potential in treating neurodegenerative diseases.
Challenges and Future Directions
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